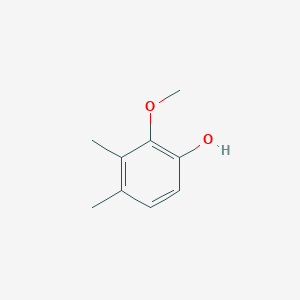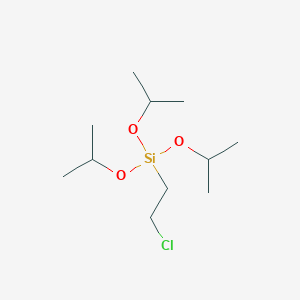
2-Chloroethyltriisopropoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyltriisopropoxysilane, also known as TIPS-Cl, is a versatile compound that is widely used in the field of organic synthesis. It is a colorless liquid that is soluble in most organic solvents. TIPS-Cl is an important intermediate in the preparation of various organosilicon compounds, which have a wide range of applications in different fields, such as pharmaceuticals, materials science, and electronics.
Mécanisme D'action
2-Chloroethyltriisopropoxysilane is a reactive compound that undergoes hydrolysis in the presence of water. The hydrolysis of 2-Chloroethyltriisopropoxysilane leads to the formation of triisopropoxyvinylsilane and HCl. The reactive vinylsilane intermediate can then be used for the preparation of various organosilicon compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Chloroethyltriisopropoxysilane. However, it is known that 2-Chloroethyltriisopropoxysilane is a toxic compound that can cause irritation to the skin, eyes, and respiratory system. Therefore, it should be handled with care and proper safety precautions should be taken while working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloroethyltriisopropoxysilane in lab experiments include its high reactivity and versatility. 2-Chloroethyltriisopropoxysilane can be used to prepare a wide range of organosilicon compounds, which have potential applications in different fields. However, the limitations of using 2-Chloroethyltriisopropoxysilane include its toxicity and the need for careful handling and safety precautions.
Orientations Futures
There are several future directions for the use of 2-Chloroethyltriisopropoxysilane in scientific research. One potential application is the development of new materials for electronic devices, such as flexible displays and sensors. 2-Chloroethyltriisopropoxysilane can also be used in the development of new drug delivery systems, which can improve the efficacy and safety of drugs. Additionally, 2-Chloroethyltriisopropoxysilane can be used in the preparation of new organosilicon compounds that have potential applications in catalysis and materials science.
Méthodes De Synthèse
The most commonly used method for the synthesis of 2-Chloroethyltriisopropoxysilane is the reaction between triisopropoxyvinylsilane and thionyl chloride. The reaction is carried out under anhydrous conditions and yields high purity 2-Chloroethyltriisopropoxysilane. The reaction can be represented as follows:
(CH3)2CHOSi(CH=CH2)O(CH3)2 + SOCl2 → (CH3)2CHOCH2CH2Si(OiPr)3 + HCl
Applications De Recherche Scientifique
2-Chloroethyltriisopropoxysilane has been extensively used in scientific research for the preparation of various organosilicon compounds. It is used as a reagent in the synthesis of silane coupling agents, which are widely used in the field of polymer science. 2-Chloroethyltriisopropoxysilane is also used in the preparation of organosilicon compounds that have potential applications in drug delivery systems, as well as in the development of new materials for electronic devices.
Propriétés
Numéro CAS |
18023-54-6 |
|---|---|
Nom du produit |
2-Chloroethyltriisopropoxysilane |
Formule moléculaire |
C11H25ClO3Si |
Poids moléculaire |
268.85 g/mol |
Nom IUPAC |
2-chloroethyl-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C11H25ClO3Si/c1-9(2)13-16(8-7-12,14-10(3)4)15-11(5)6/h9-11H,7-8H2,1-6H3 |
Clé InChI |
DDLMFVOFOCTELA-UHFFFAOYSA-N |
SMILES |
CC(C)O[Si](CCCl)(OC(C)C)OC(C)C |
SMILES canonique |
CC(C)O[Si](CCCl)(OC(C)C)OC(C)C |
Autres numéros CAS |
18023-54-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



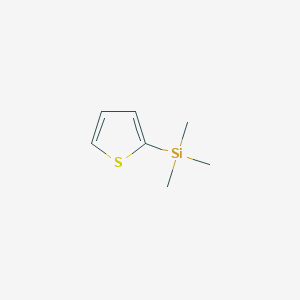

![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)
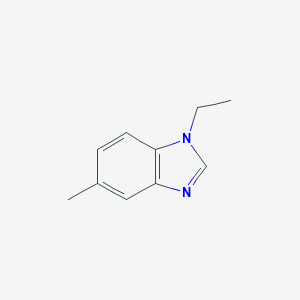
![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)
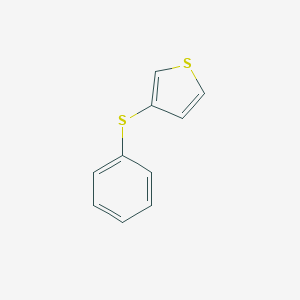
![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)
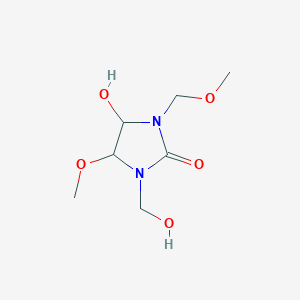
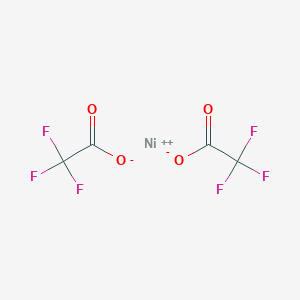
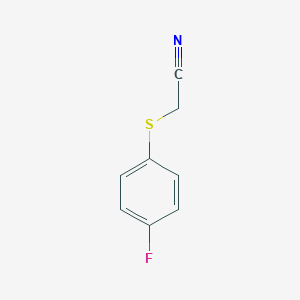
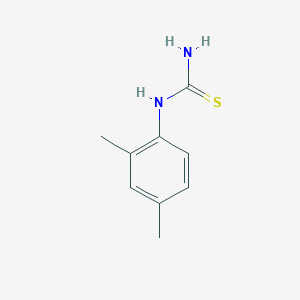
![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)

